N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)9-8-16-15(19)11-13-10-14(20-17-13)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPJJZFACUZUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 2-(dimethylamino)ethylamine with 2-(5-phenyl-1,2-oxazol-3-yl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pharmacological Potential
- Kinase Inhibition: ’s compound (PI4KB inhibitor) shares the dimethylaminoethyl group with the target, implying that this moiety may facilitate interactions with kinase ATP-binding pockets. The phenyl-oxazole core could further enhance target affinity via aromatic interactions .
- Anti-Exudative Activity: Acetamide derivatives in demonstrated anti-exudative effects comparable to diclofenac sodium. While the target compound lacks a triazole or sulfanyl group, its oxazole ring may similarly modulate inflammatory pathways .
Biological Activity
N-[2-(dimethylamino)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has emerged as a subject of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure combining a dimethylaminoethyl group with a 5-phenyl-1,2-oxazole moiety. Its molecular weight is approximately 272.35 g/mol, and it can be classified as an amide derivative. The presence of the oxazole ring suggests potential interactions with various biological targets, which are crucial for its pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O |
| Molecular Weight | 272.35 g/mol |
| Structure | Chemical Structure |
| Classification | Amide, Heterocyclic |
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:
- Cell Line : K562 (Chronic Myeloid Leukemia)
- IC50 : 67 nM
- Mechanism : Induction of apoptosis through caspase activation.
These results indicate that the compound may serve as a potential lead in developing new anticancer agents.
Antimicrobial Activity
Research also indicates that this compound possesses antimicrobial properties. It has shown moderate to good activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
These findings suggest that this compound could be explored further for its potential use in treating bacterial infections.
Case Studies and Research Findings
-
Study on Cancer Cell Lines :
- A study conducted on various cancer cell lines demonstrated the compound's efficacy in inhibiting cell growth and inducing apoptosis, highlighting its potential as an anticancer agent.
-
Antimicrobial Efficacy :
- Another research project evaluated the compound against several Gram-positive and Gram-negative bacteria, confirming its broad-spectrum antimicrobial activity.
-
Pharmacokinetics :
- Ongoing studies are assessing the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
